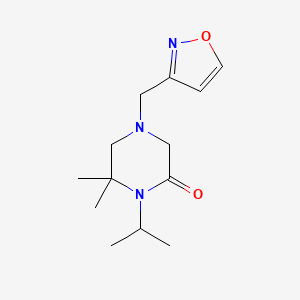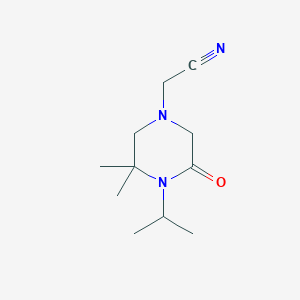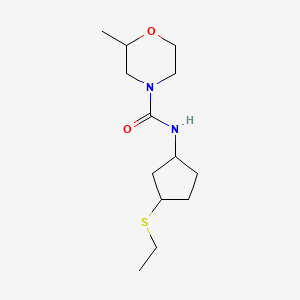
1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one, also known as MPAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use as a drug candidate. This compound is a pyrrolidinone derivative that has been synthesized and studied extensively in recent years.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one involves its binding to the sigma-1 receptor. This binding results in the modulation of various signaling pathways and the regulation of intracellular calcium levels. It has also been shown to have an effect on the activity of certain ion channels and neurotransmitter receptors.
Biochemical and physiological effects:
Studies have shown that 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one has a variety of biochemical and physiological effects. It has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-oxidant properties. It has also been shown to have an effect on the regulation of glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various diseases. It is also relatively stable and easy to synthesize.
However, there are some limitations to the use of 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of results. Additionally, its effects on different cell types and tissues may vary, which can make it difficult to generalize findings.
Orientations Futures
There are several future directions for research on 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one. One area of interest is its potential for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also have potential for use in the treatment of depression and other psychiatric disorders.
Another area of interest is its potential for use in the regulation of glucose metabolism and insulin sensitivity. It may have potential for use in the treatment of type 2 diabetes and other metabolic disorders.
Overall, 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one is a promising compound that has the potential for use in a variety of scientific research applications. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one involves the reaction of 3-(2-pyridyloxy)aniline with 1-methyl-2-pyrrolidinone. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one has been the subject of numerous scientific studies due to its potential for use in drug development. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes. This receptor has been implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
1-methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19-10-8-14(16(19)20)18-12-5-4-6-13(11-12)21-15-7-2-3-9-17-15/h2-7,9,11,14,18H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZOUCMEWOPTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)


![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)

![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)
![2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone](/img/structure/B7586569.png)
![N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586574.png)